molecular formula C19H15Cl2NOS2 B4573722 5-(2,4-dichlorobenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one

5-(2,4-dichlorobenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4573722
M. Wt: 408.4 g/mol
InChI Key: TZWFXYOREZHPAM-BOPFTXTBSA-N
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Description

5-(2,4-dichlorobenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C19H15Cl2NOS2 and its molecular weight is 408.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.9972118 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Computational Analysis

The compound has been characterized through Crystal Structure, Hirshfeld Surface Analysis, and Computational Studies , offering insights into its molecular geometry, intra- and intermolecular contacts, and theoretical investigations using HF and DFT levels of theory. The non-planar structure featuring dihedral angles and various intermolecular contacts highlight its potential in material science and computational chemistry (Khelloul et al., 2016).

Antimicrobial and Antifungal Activities

Several derivatives of this compound have been synthesized and demonstrated notable Antimicrobial and Antifungal Activities . The variations in these derivatives have shown potent activities against a range of bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).

Anticancer and Antiangiogenic Properties

Research into Anticancer and Antiangiogenic Effects of novel thioxothiazolidin-4-one derivatives, including compounds related to 5-(2,4-dichlorobenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one, has revealed their ability to inhibit tumor growth and angiogenesis in mouse models. This suggests their potential application in anticancer therapy, offering a new avenue for treatment strategies (Chandrappa et al., 2010).

Synthesis and Chemical Properties

The Synthesis and Evaluation of Pharmacological Properties of derivatives have been extensively studied. These compounds show promise in addressing various health conditions, including hypertension and arrhythmias, indicating the compound's versatility and potential in medicinal chemistry (Bhalgat et al., 2014).

Antifungal and Antimicrobial Derivatives

Research on Antifungal Thiazolidines and their derivatives has highlighted the synthesis of novel compounds showing high antifungal activity. This indicates the compound's utility in developing new antifungal agents, which could lead to effective treatments for fungal infections (Levshin et al., 2022).

Properties

IUPAC Name

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NOS2/c20-15-9-8-14(16(21)12-15)11-17-18(23)22(19(24)25-17)10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11-12H,4,7,10H2/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWFXYOREZHPAM-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCN2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCCN2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,4-dichlorobenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
5-(2,4-dichlorobenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
5-(2,4-dichlorobenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
5-(2,4-dichlorobenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
5-(2,4-dichlorobenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
5-(2,4-dichlorobenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.